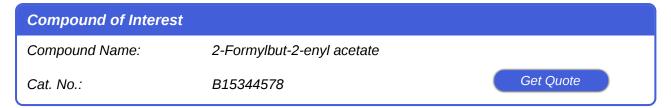


An In-depth Technical Guide to the Physical Properties of Substituted Butenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various substituted butenyl acetates. It includes detailed experimental protocols for their synthesis and characterization and presents quantitative data in a comparative format to assist researchers in academic and industrial settings.

Introduction to Substituted Butenyl Acetates

Butenyl acetates are organic compounds classified as esters, characterized by a four-carbon alkenyl chain (butenyl group) attached to an acetate group. The position of the double bond and the presence of various substituents on the butenyl backbone give rise to a wide range of isomers and derivatives with distinct physical and chemical properties. These compounds are of interest in various fields, including flavor and fragrance industries, and as synthetic intermediates in organic chemistry. Certain related structures, such as butenolides, have demonstrated significant biological activities, including antifungal properties, making substituted butenyl structures potential scaffolds for drug discovery and development.[1]

Physical Properties of Selected Butenyl Acetates

The physical properties of butenyl acetates are highly dependent on their specific isomeric form and the nature of their substituents. The following tables summarize key quantitative data for several butenyl acetate derivatives to facilitate comparison.



Table 1: Core Physical Properties of Butenyl Acetate Isomers

Compoun d Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractiv e Index
trans-2- Butenyl Acetate	628-08-0	C6H10O2	114.14	128-130[2] [3]	0.919 - 0.934[2][4]	1.4200[2] [3]
3-Butenyl Acetate	1576-84-7	C ₆ H ₁₀ O ₂	114.14	N/A[5]	N/A[5]	N/A[5]
3-Methyl-2- butenyl Acetate (Prenyl Acetate)	1191-16-8	C7H12O2	128.17	139-140	0.914	1.4260
n-Butyl Acetate (for compariso n)	123-86-4	C6H12O2	116.16	126.1[6][7]	0.8825[6] [8]	1.3940
sec-Butyl Acetate (for compariso n)	105-46-4	C6H12O2	116.16	112[9]	0.875	1.3890

Note: "N/A" indicates data not available in the cited search results.

Table 2: Additional Properties of Selected Butenyl Acetates



Compound Name	Melting Point (°C)	Flash Point (°C)	Vapor Pressure (mmHg @ 25°C)	Solubility
trans-2-Butenyl Acetate	37.22 (estimate) [2]	31[2]	9.0 ± 0.2 (Predicted)[2]	Soluble in alcohol and ether; insoluble in water.[10]
3-Butenyl Acetate	N/A[5]	N/A	N/A	N/A
3-Methyl-2- butenyl Acetate (Prenyl Acetate)	N/A	37	N/A	Soluble in alcohol, ether.
n-Butyl Acetate (for comparison)	-78[6][7]	27[8]	~12.5	0.68 g/100 mL in water (20°C).[7] Miscible with alcohols, ethers. [6]
sec-Butyl Acetate (for comparison)	-99[9]	17	10	0.83 g/100 mL in water (20°C).

Experimental Protocols

The synthesis and characterization of substituted butenyl acetates involve standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Synthesis via Fischer Esterification

Fischer esterification is a common and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[11]

Objective: To synthesize a substituted butenyl acetate from the corresponding butenol and acetic acid.



Materials:

- Substituted Butenol (e.g., trans-2-buten-1-ol)
- Glacial Acetic Acid (can be used in excess)
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., TsOH)[11][12]
- Pentane or Diethyl Ether (for extraction)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted butenol and an excess of glacial acetic acid.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 15 μL of H₂SO₄ for 50 μL of acetic acid and 15 μL of butanol).[2]
- Heating: Heat the reaction mixture to reflux (typically 90-100°C) for one hour or until the reaction is complete (monitored by TLC or GC).[2]
- Workup Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the
 mixture to a separatory funnel and dilute with an organic solvent like pentane or diethyl ether.
 [2]
- Washing: Wash the organic layer successively with:
 - Water, to remove the bulk of the acid and alcohol.
 - Saturated sodium bicarbonate solution, to neutralize the remaining acid catalyst and excess acetic acid (caution: CO₂ evolution).[2]







- Saturated sodium chloride solution (brine), to remove residual water.[2]
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.
- Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude ester product.
- Purification: Purify the crude product via distillation if it is a liquid to obtain the final substituted butenyl acetate.



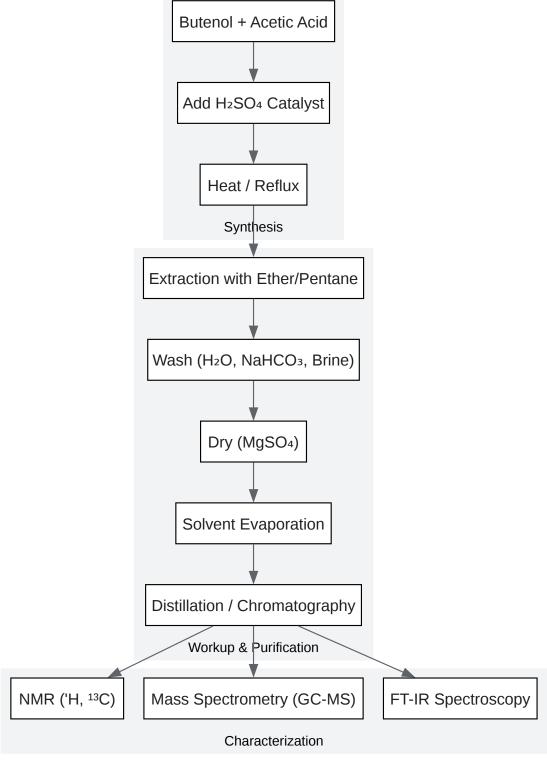


Diagram 1: General Workflow for Synthesis and Characterization

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Diagram 1: General workflow for synthesis and characterization.



Characterization Protocols

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.[13]

- ¹H NMR: For a typical butenyl acetate, expect signals in the following regions:
 - ~5.0-6.0 ppm: Vinylic protons (-CH=CH-). The multiplicity (splitting pattern) will depend on the specific isomer and neighboring protons.
 - ~4.0-4.5 ppm: Protons on the carbon adjacent to the acetate oxygen (-CH₂-O-).[14] These are deshielded due to the electronegative oxygen.
 - ~2.0 ppm: Methyl protons of the acetate group (-O-C(=O)-CH₃).[14]
 - ~1.7 ppm: Methyl protons on the double bond (e.g., in trans-2-butenyl acetate).
- ¹³C NMR: Key signals include:
 - ~170 ppm: Carbonyl carbon of the ester group.[14]
 - ~120-140 ppm: Carbons of the double bond (C=C).
 - ~60-70 ppm: Carbon attached to the ester oxygen (-CH₂-O-).
 - ~20 ppm: Methyl carbon of the acetate group.[14]

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight and fragmentation pattern of the compound.[2]

- Molecular Ion (M+): A peak corresponding to the molecular weight of the compound should be observed, although it may be weak.
- Key Fragments: Esters exhibit characteristic fragmentation patterns. Common losses and fragments include:[7]
 - Loss of the alkoxy group (-OR): Cleavage of the C-O bond.
 - McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur.



 Acylium Ion: A prominent peak at m/z = 43 is often observed, corresponding to the [CH₃CO]⁺ fragment.

FTIR is used to identify the presence of key functional groups.

- C=O Stretch (Ester): A very strong and sharp absorption band will be present in the range of 1735-1750 cm⁻¹.
- C-O Stretch: A strong absorption will appear in the region of 1000-1300 cm⁻¹.[14]
- C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹.
- =C-H Stretch: A medium absorption band will appear just above 3000 cm⁻¹.
- C-H Stretch (sp³): Absorption bands will be present just below 3000 cm⁻¹.

Biological Activity Context

While butenyl acetates themselves are primarily used as flavorings and intermediates, the related butenolide (or furanone) ring system is a structural motif found in many natural products with significant pharmacological relevance.[15]

Studies on synthetic butenolides have shown them to possess potent antifungal and antibacterial activities.[6][15] For drug development professionals, this suggests that the substituted butenyl scaffold could serve as a starting point for designing novel therapeutic agents. The mechanism of action for some antifungal butenolides involves targeting key proteins in the mitochondrial respiratory chain, leading to a disruption of the cell's energy supply.[16]

A typical workflow for screening new compounds like substituted butenyl acetates for potential biological activity is outlined below.



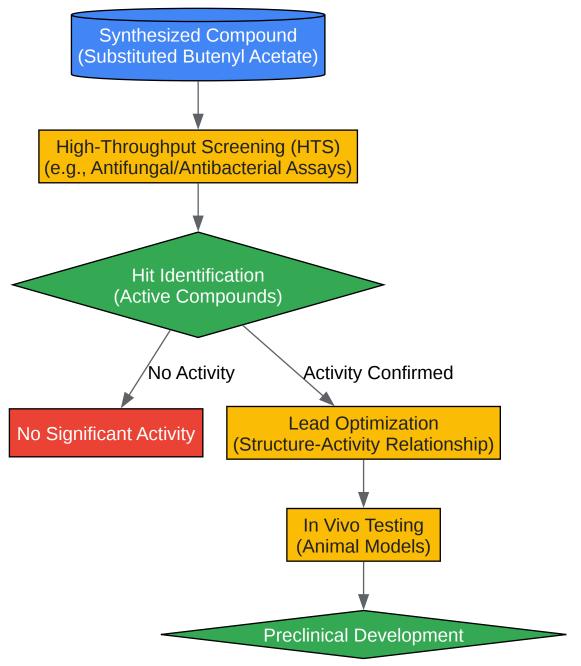


Diagram 2: Biological Activity Screening Workflow

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Diagram 2: A logical workflow for biological activity screening.

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